molecular formula C19H14ClN5O2 B2364297 6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888420-60-8

6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2364297
CAS RN: 888420-60-8
M. Wt: 379.8
InChI Key: WYVKOLTYNQYDEU-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H14ClN5O2 and its molecular weight is 379.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis of various triazolopyrimidine derivatives with potential antimicrobial and anticonvulsant properties. For instance, a study by Divate and Dhongade-Desai (2014) highlighted the synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, revealing one compound as a promising anticonvulsant agent (Divate & Dhongade-Desai, 2014). Similarly, another study focused on the synthesis and characterization of a novel pyrimidine derivative that showed antibacterial activity against various microbial strains, suggesting its potential as a therapeutic agent (Lahmidi et al., 2019).

Anticancer and Antimalarial Effects

Compounds related to triazolopyrimidines have been evaluated for their anticancer and antimalarial activities. A study by Zhang et al. (2007) detailed the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, highlighting a unique mechanism of tubulin inhibition that could overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007). Werbel, Elslager, and Chu (1973) explored the antimalarial effects of 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines, indicating some compounds possessed activity against P. berghei in mice, suggesting a potential route for new antimalarial therapies (Werbel, Elslager, & Chu, 1973).

Supramolecular Chemistry

The potential of triazolopyrimidine derivatives extends into the field of supramolecular chemistry. Fonari et al. (2004) reported on the synthesis of novel pyrimidine derivatives and their investigation as ligands for co-crystallization with crown ethers, leading to the formation of hydrogen-bonded supramolecular assemblies. This research opens up new possibilities for the development of advanced materials and molecular recognition systems (Fonari et al., 2004).

properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-12-3-2-4-15(9-12)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVKOLTYNQYDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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